Cas no 537009-03-3 ((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)

(3E)-1-(4-Bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one is a brominated and difluorinated chalcone derivative with potential applications in pharmaceutical and materials research. Its structure features a conjugated enone system, which may contribute to its reactivity in Michael addition or cyclization reactions. The presence of electron-withdrawing bromo and difluoro substituents enhances its utility as an intermediate in cross-coupling reactions or as a scaffold for bioactive molecule synthesis. The (3E)-configuration ensures stereochemical uniformity, advantageous for structure-activity studies. This compound’s stability and defined functional groups make it suitable for exploring structure-property relationships in medicinal chemistry or optoelectronic materials. Handling requires standard precautions for halogenated aromatics.
(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one structure
537009-03-3 structure
Product Name:(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
CAS No:537009-03-3
MF:C16H11BrF2O
MW:337.158750772476
CID:5928973
PubChem ID:6289972
Update Time:2025-05-20

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
    • (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
    • 3-Buten-1-one, 1-(4-bromophenyl)-4-(3,4-difluorophenyl)-
    • 537009-03-3
    • AKOS024603712
    • 1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
    • F1215-0292
    • Inchi: 1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2
    • InChI Key: OIQGWEFHIGLSJE-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)C=C1)(=O)CC=CC1=CC=C(F)C(F)=C1

Computed Properties

  • Exact Mass: 335.99613g/mol
  • Monoisotopic Mass: 335.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Predicted)
  • Boiling Point: 437.1±45.0 °C(Predicted)

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one Pricemore >>

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Additional information on (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

537009-03-3: A Comprehensive Overview of (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

The compound 537009-03-3, also known as (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of α,β-unsaturated ketones, which are well-known for their versatile reactivity and biological activity. The structure of this molecule is characterized by a conjugated enone system, which plays a crucial role in its electronic properties and reactivity.

Recent studies have highlighted the importance of α,β-unsaturated ketones in medicinal chemistry due to their ability to act as scaffolds for drug design. The presence of electron-withdrawing groups, such as bromine and fluorine atoms in the aromatic rings, further enhances the reactivity of the enone system. This makes 537009-03-3 a promising candidate for exploring novel therapeutic agents. For instance, researchers have reported that such compounds can exhibit anti-inflammatory, antioxidant, and anticancer activities.

The synthesis of (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one involves a multi-step process that typically begins with the preparation of substituted phenols or bromobenzene derivatives. The key step in the synthesis is the formation of the enone system through a Michael addition or a similar reaction mechanism. The stereochemistry at the double bond (E configuration) is critical for determining the compound's properties and must be carefully controlled during synthesis.

One of the most exciting developments involving 537009-03-3 is its application in materials science. The conjugated enone system allows for strong absorption in the visible region of the electromagnetic spectrum, making this compound a potential candidate for use in organic electronics. Researchers have explored its use as a component in light-emitting diodes (LEDs) and photovoltaic devices. The presence of halogen atoms further enhances its electronic properties by tuning its bandgap.

In addition to its synthetic applications, (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one has been studied extensively for its role in natural product synthesis. The enone system is a common feature in many bioactive natural products, such as flavonoids and terpenoids. By understanding the reactivity and regioselectivity of this compound, chemists can develop more efficient routes to complex natural product frameworks.

Recent advancements in computational chemistry have also provided valuable insights into the electronic structure and reactivity of 537009-03-3. Density functional theory (DFT) calculations have been used to study the frontier molecular orbitals and reaction mechanisms involving this compound. These studies have revealed that the enone system undergoes nucleophilic addition reactions with high regioselectivity due to the electron-deficient nature of the α-carbon.

Furthermore, 537009-03- has been utilized as a building block in click chemistry reactions. Its ability to participate in [2+2] cycloadditions and other photochemical reactions has opened new avenues for constructing complex molecular architectures. This has significant implications for drug discovery and materials science.

In conclusion, (3E)-1-(4-bromophenyl)-4-(

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